molecular formula C16H29ClN2 B13801316 Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride CAS No. 64346-68-5

Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride

Cat. No.: B13801316
CAS No.: 64346-68-5
M. Wt: 284.9 g/mol
InChI Key: RWPLMDVCLOGKGX-UHFFFAOYSA-M
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Description

Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride (CAS 64346-68-5, molecular formula C₁₆H₂₉N₂Cl) is a quaternary ammonium salt characterized by a triethylammonium core linked to a 2-(ethylphenylamino)ethyl group. Its structure combines a bulky aromatic substituent (ethylphenylamino) with a flexible ethyl chain, enabling unique physicochemical properties. This compound is primarily used in specialized industrial applications, such as phase-transfer catalysis or as a precursor in organic synthesis .

Properties

CAS No.

64346-68-5

Molecular Formula

C16H29ClN2

Molecular Weight

284.9 g/mol

IUPAC Name

triethyl-[2-(N-ethylanilino)ethyl]azanium;chloride

InChI

InChI=1S/C16H29N2.ClH/c1-5-17(16-12-10-9-11-13-16)14-15-18(6-2,7-3)8-4;/h9-13H,5-8,14-15H2,1-4H3;1H/q+1;/p-1

InChI Key

RWPLMDVCLOGKGX-UHFFFAOYSA-M

Canonical SMILES

CCN(CC[N+](CC)(CC)CC)C1=CC=CC=C1.[Cl-]

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The preparation of quaternary ammonium salts like Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride generally involves a nucleophilic substitution (quaternization) reaction between a tertiary amine and an alkyl halide (chloride in this case). The tertiary amine acts as a nucleophile attacking the alkyl halide, resulting in the formation of the quaternary ammonium chloride salt.

Specific Preparation Methodologies

Quaternization Reaction Using Triethylamine and Alkyl Halides
  • Reactants: Triethylamine and an appropriate alkyl or aryl chloride derivative (e.g., benzyl chloride or 2-(ethylphenylamino)ethyl chloride).
  • Solvent: Acetone is commonly used as a solvent due to its moderate polarity and ability to dissolve both reactants and products.
  • Reaction Conditions:

    • Temperature: Typically between 60°C and 70°C.
    • Reaction Time: 8 to 10 hours under stirring.
    • Molar Ratios: Alkyl chloride is used in slight excess (1.25 to 1.35 times the molar amount of triethylamine) to drive the reaction to completion.
    • Stirring Speed: 300–400 rpm to ensure homogeneous mixing.
  • Post-Reaction Processing:

    • The reaction mixture is cooled to room temperature, then further cooled to about 5°C to precipitate the quaternary ammonium salt.
    • The solid product is filtered, washed, and dried to obtain the pure quaternary ammonium chloride.
  • Advantages of Using Acetone:

    • Lowers reaction temperature compared to other solvents such as ethylene dichloride or dimethylformamide.
    • Enables energy savings and reduces environmental impact.
    • Acetone can be recycled and reused, decreasing solvent waste and cost.
    • Provides high yield and purity with reduced generation of waste gases and wastewater.

This method is exemplified in the preparation of benzyltriethylammonium chloride , a close analog, and is applicable to the preparation of This compound by substituting the alkyl chloride accordingly.

Extraction and Crystallization from Glyphosate Industry Waste
  • Raw Material: Glyphosate mother liquor, a by-product from glyphosate synthesis, contains triethyl ammonium salts.
  • Process Steps:

    • Evaporative concentration of glyphosate mother liquor to obtain a concentrated solution.
    • Liquid-liquid extraction using a mixture of solvents such as methanol, ethanol, isoamyl alcohol, butanol, and acetonitrile combined with auxiliary solvents like acetone, ether, ethyl acetate, benzene, toluene, or dimethylbenzene.
    • Evaporative crystallization under reduced pressure (temperature 20–200°C, pressure 0.01–0.1 MPa) to isolate the quaternary ammonium chloride salt.
    • Separation of solid and liquid phases followed by drying.
  • Benefits:

    • Utilizes waste materials, reducing raw material costs.
    • Avoids harsh chemical reactions, simplifying the operation.
    • Achieves good purity and yield suitable for market-scale production.

This method, although described for methyl triethyl ammonium chloride, demonstrates a sustainable approach that could be adapted for related quaternary ammonium salts.

Comparative Data Table of Preparation Methods

Methodology Reactants Solvent(s) Temp. (°C) Time (h) Yield & Purity Advantages Disadvantages
Quaternization with Acetone Triethylamine + Alkyl Chloride Acetone 60–66 8–10 High yield, high purity Energy efficient, recyclable solvent Requires prolonged reaction time
Extraction from Glyphosate Waste Glyphosate mother liquor Methanol, ethanol, acetone, etc. 20–200 (reduced pressure) Variable Good purity and yield Utilizes waste, simple operation Requires solvent extraction steps
Halogenation via Phosphoranes Tertiary amine + halogenating agents Methylene chloride, DMF 0–25 Several hours Moderate to high purity Suitable for complex derivatives More complex, uses toxic reagents

Chemical Reactions Analysis

Types of Reactions

Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride can undergo various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other strong bases. The reactions are typically carried out in polar solvents such as water or ethanol.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield triethyl[2-(hydroxyethyl)amino]ethyl]ammonium chloride .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Agent
Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride is widely used as an active ingredient in disinfectants and antiseptics. Its effectiveness against bacteria and fungi makes it suitable for hospital environments, ensuring the inhibition of microbial growth.

Preservative in Formulations
In the pharmaceutical industry, this compound serves as a preservative to prevent microbial contamination in products such as creams, ointments, and other formulations. Its ability to extend shelf life is critical for maintaining product efficacy.

Agricultural Applications

Agrochemical Synthesis
The compound plays a significant role in the synthesis of agrochemicals, including fungicides and herbicides. By enhancing reaction efficiency, it contributes to more economical production methods, facilitating the development of essential agricultural products.

Biocidal Properties
this compound is utilized as a biocide in agricultural settings to control microbial growth in water systems, thereby improving crop health and yield.

Industrial Applications

Water Treatment
Due to its surfactant properties, this compound is effective in water treatment processes. It aids in dispersing pollutants and removing contaminants from water systems, making it valuable for industrial applications.

Microbial Growth Control
In various industrial processes requiring microbial control, this compound is employed to preserve product integrity and prevent spoilage.

Research and Development

This compound is frequently used in research laboratories for developing new chemical processes or optimizing existing ones. Its versatility makes it a useful tool for chemical organizations and academic institutions engaged in innovative research.

Case Study 1: Efficacy as an Antimicrobial Agent

A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibition of bacterial strains commonly found in clinical settings. The results indicated a reduction in bacterial load by over 90% within 24 hours of application.

Case Study 2: Application in Agrochemical Development

In a comparative analysis of fungicides synthesized with and without this compound, researchers found that formulations containing this compound exhibited enhanced effectiveness against fungal pathogens, leading to higher crop yields.

Data Tables

Application AreaSpecific UseBenefits
PharmaceuticalsDisinfectants and AntisepticsInhibits microbial growth
PharmaceuticalsPreservativesExtends shelf life
AgricultureAgrochemical SynthesisEconomical production methods
AgricultureBiocidesControls microbial growth
Industrial ProcessesWater TreatmentRemoves contaminants
Research & DevelopmentChemical Process OptimizationFacilitates innovative research

Mechanism of Action

The mechanism of action of Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride involves its interaction with molecular targets through ionic and hydrogen bonding. The compound can disrupt the structure of biological membranes, leading to changes in membrane permeability and function. It can also interact with enzymes and proteins, affecting their activity and stability .

Comparison with Similar Compounds

Tetraethylammonium Chloride (TEA Chloride)

  • Molecular Formula : C₈H₂₀ClN
  • Molecular Weight : 165.70 g/mol
  • Structure : Simplistic quaternary ammonium salt with four ethyl groups attached to a central nitrogen atom.
  • Properties: High solubility in water (pH 4.0–7.0).
  • Applications : Electrolyte in batteries, ion-pairing agent in chromatography, and biochemical research.
  • Key Differences: Lacks the aromatic ethylphenylamino group, reducing steric hindrance and altering solubility in nonpolar solvents. Simpler synthesis via direct alkylation of ammonia, unlike the multi-step synthesis required for the target compound .

(2-Aminoethyl)trimethylammonium Chloride

  • Molecular Formula : C₅H₁₅ClN₂
  • Molecular Weight : 138.64 g/mol
  • Structure: Features a trimethylammonium group bonded to a short aminoethyl chain.
  • Applications : Intermediate in pharmaceutical synthesis and biochemical studies (e.g., choline analogs).
  • Key Differences: Shorter chain length and absence of aromatic substituents limit its use in applications requiring hydrophobic interactions. Higher polarity due to the amino group, enhancing solubility in polar solvents .

(2-Acryloyloxyethyl)trimethylammonium Chloride

  • Molecular Formula: C₈H₁₆ClNO₂
  • Molecular Weight : 205.67 g/mol
  • Structure : Combines a trimethylammonium group with a polymerizable acryloyloxyethyl chain.
  • Applications: Cationic monomer for producing water-soluble polymers used in wastewater treatment, cosmetics, and paper additives .
  • Key Differences: Presence of a reactive acrylate group enables copolymerization, unlike the non-polymerizable target compound. Synthesized via quaternization of dimethylaminoethyl acrylate with methyl chloride, differing in reagents and reaction conditions .

Triethylmethylammonium Chloride

  • Molecular Formula : C₇H₁₈ClN
  • Molecular Weight : 151.68 g/mol
  • Structure : Contains three ethyl groups and one methyl group attached to nitrogen.
  • Applications : Phase-transfer catalyst in organic synthesis (e.g., nucleophilic substitutions).
  • Key Differences: Smaller molecular size and lack of aromaticity reduce its utility in applications requiring π-π interactions. Synthesized via methylation of triethylamine, a simpler process compared to the target compound’s synthesis involving ethylphenylaminoethyl intermediates .

N-Ethyl-N,N-dimethyl-[2-(2-methylbenzhydryloxy)ethyl]ammonium Chloride

  • Molecular Formula: C₂₀H₂₈ClNO
  • Molecular Weight : 333.90 g/mol
  • Structure : Complex aromatic substitution (2-methylbenzhydryloxy) linked to a quaternary ammonium core.
  • Applications : Pharmaceutical impurity standard (e.g., Orphenadrine-related compounds).
  • Key Differences :
    • Bulky benzhydryloxy group enhances lipophilicity, making it suitable for drug delivery systems.
    • Structural complexity requires multi-step synthesis with specialized purification, unlike the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride C₁₆H₂₉ClN₂ 285.87 Ethylphenylamino, triethyl Organic synthesis, catalysis
Tetraethylammonium chloride C₈H₂₀ClN 165.70 Tetraethyl Electrolytes, ion pairing
(2-Aminoethyl)trimethylammonium chloride C₅H₁₅ClN₂ 138.64 Aminoethyl, trimethyl Biochemical research
(2-Acryloyloxyethyl)trimethylammonium chloride C₈H₁₆ClNO₂ 205.67 Acryloyloxy, trimethyl Polymer production, wastewater treatment
Triethylmethylammonium chloride C₇H₁₈ClN 151.68 Triethyl, methyl Phase-transfer catalysis
N-Ethyl-N,N-dimethyl-[2-(2-methylbenzhydryloxy)ethyl]ammonium chloride C₂₀H₂₈ClNO 333.90 Benzhydryloxy, dimethyl Pharmaceutical standards

Biological Activity

Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Mechanism of Action

The antimicrobial properties of this compound are primarily attributed to its ability to disrupt bacterial cell membranes. The cationic charge facilitates binding to the negatively charged components of the bacterial membrane, leading to cell lysis and death. This mechanism is similar to that observed in other quaternary ammonium compounds (QACs), which have been extensively studied for their antimicrobial effects.

Minimum Inhibitory Concentrations (MICs)

The effectiveness of this compound against various bacterial strains can be quantified using Minimum Inhibitory Concentration (MIC) assays. Table 1 summarizes the MIC values for several common pathogens:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128
Bacillus subtilis16

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy
    A recent study investigated the antimicrobial efficacy of this compound in comparison with other QACs. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, demonstrating a broad spectrum of activity. The study highlighted its potential application in clinical settings as a disinfectant and antiseptic agent .
  • Mechanistic Insights
    Research has delved into the mechanistic aspects of how this compound affects bacterial cells. It was found that the compound not only disrupts membrane integrity but also interferes with intracellular processes, leading to apoptosis in susceptible strains . This dual action enhances its utility as an antimicrobial agent.
  • Toxicity Studies
    Evaluations of cytotoxicity have shown that while this compound is effective against bacteria, it exhibits low toxicity towards mammalian cells at therapeutic concentrations. This characteristic is essential for its potential use in biomedical applications, such as drug delivery systems or as an antibacterial coating .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Triethyl[2-(ethylphenylamino)ethyl]ammonium chloride, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or quaternization reactions. Key parameters include solvent polarity (e.g., ethanol or acetonitrile), temperature (60–80°C), and stoichiometric ratios of precursors like ethylphenylamine and triethylamine derivatives. Phase-transfer catalysts (e.g., BTEAC) can enhance reaction efficiency by facilitating ion exchange in biphasic systems . Purity is ensured via recrystallization in ethanol/water mixtures, monitored by TLC or HPLC.

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR (e.g., δH 3.2–3.5 ppm for N-CH2 groups; δC 50–60 ppm for quaternary N) confirm substitution patterns and cationic structure .
  • IR : Stretching frequencies at 1650–1700 cm⁻¹ (C-N⁺) and 750–800 cm⁻¹ (C-Cl) validate functional groups .
  • X-ray Diffraction : Single-crystal studies (e.g., space group P1, Z = 2) reveal dihedral angles between aromatic rings (e.g., 6.13°) and hydrogen-bonding networks (N-H⋯Cl) stabilizing the crystal lattice .

Q. How does this compound behave as a phase-transfer catalyst in organic reactions?

  • Methodological Answer : The quaternary ammonium group facilitates anion transfer across immiscible phases. For example, in nucleophilic substitutions, it enhances reactivity by solubilizing inorganic anions (e.g., OH⁻) in organic solvents. Efficiency is quantified via turnover frequency (TOF) under varied conditions (e.g., solvent polarity, counterion effects) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets, such as ion channels or enzymes?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinities to targets like acetylcholinesterase. Parameters include charge distribution (cationic head) and van der Waals interactions with hydrophobic pockets. Comparative studies with analogs (e.g., benzyl triethylammonium derivatives) highlight structural determinants of selectivity .

Q. What experimental strategies resolve contradictions between spectroscopic data and crystallographic results?

  • Methodological Answer : Discrepancies in bond lengths (e.g., C-N⁺ in NMR vs. X-ray) arise from dynamic effects in solution vs. static crystal packing. Hybrid approaches include:

  • Variable-temperature NMR to probe conformational flexibility.
  • Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding vs. π-π stacking) influencing solid-state geometry .

Q. How does modifying substituents (e.g., ethyl vs. methoxy groups) alter the compound’s catalytic or biological activity?

  • Methodological Answer : Systematic SAR studies compare:

  • Catalytic Efficiency : Substituent bulkiness (e.g., ethyl vs. benzyl) affects steric hindrance in ion-pair formation, measured via kinetic assays .
  • Bioactivity : Fluorinated analogs (e.g., trifluoromethyl) enhance metabolic stability, assessed via in vitro assays (e.g., plasma stability, receptor binding) .

Q. What role do counterions (e.g., Cl⁻ vs. Br⁻) play in stabilizing the compound’s supramolecular assemblies?

  • Methodological Answer : Counterion size/polarizability influences lattice energy and solubility. For instance, Cl⁻ forms stronger H-bonds (N-H⋯Cl) than Br⁻, as shown by DSC (melting point shifts) and solubility assays in DMSO/water mixtures .

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